molecular formula C15H19N3O3 B2820672 4-((2-Cyanophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid CAS No. 1048005-53-3

4-((2-Cyanophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

Cat. No. B2820672
CAS RN: 1048005-53-3
M. Wt: 289.335
InChI Key: BVXLCADOLSYDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Cyanophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, also known as CI-994, is a small molecule compound that has been extensively studied for its potential in the treatment of cancer and other diseases.

Scientific Research Applications

Synthesis Techniques and Compound Characterization

Research into the synthesis and characterization of compounds similar to 4-((2-Cyanophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid focuses on developing efficient reagents and methodologies. For instance, OxymaPure/DIC has been highlighted as an effective reagent for synthesizing a series of α-ketoamide derivatives, showcasing its superiority in terms of purity and yield over traditional methods. This advancement suggests potential applications in synthesizing compounds with similar structural features, emphasizing the importance of efficient synthesis techniques in pharmaceutical and chemical research (El‐Faham et al., 2013).

Structural and Vibrational Studies

The vibrational, structural, electronic, and optical properties of compounds structurally related to 4-((2-Cyanophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid have been investigated through spectroscopic and computational studies. These studies provide insights into the stability, reactivity, and potential applications of these compounds in developing nonlinear optical materials, underscoring the importance of detailed molecular characterization in understanding and exploiting the properties of chemical compounds (Vanasundari et al., 2018).

Biological and Pharmacological Importance

While the direct research on 4-((2-Cyanophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid's specific applications in biological systems is limited, analogous compounds have shown significant pharmacological potentials. For example, studies on butanoic acid derivatives have revealed their importance in inhibiting growth factors and their potential biological activities. Such findings highlight the broader relevance of structurally similar compounds in therapeutic applications, including as inhibitors of specific proteins involved in disease pathways (K. Vanasundari et al., 2018).

Material Science and Analytical Applications

In material science, the synthesis and analysis of novel compounds, including those similar to 4-((2-Cyanophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, have implications for developing new surfactants with unique properties. For example, the synthesis of a new surfactant containing a benzene ring through a novel copper-catalyzed cross-coupling reaction indicates the compound's potential in forming unusual premicellar aggregations, which could have applications in various industrial and pharmaceutical formulations (Minggui Chen et al., 2013).

properties

IUPAC Name

4-(2-cyanoanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10(2)9-17-13(15(20)21)7-14(19)18-12-6-4-3-5-11(12)8-16/h3-6,10,13,17H,7,9H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXLCADOLSYDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Cyanophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

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